4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
“4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-Ethynyl-1-(trifluoromethyl)” part suggests that there are additional functional groups attached to the pyrazole ring, specifically an ethynyl (C≡CH) group and a trifluoromethyl (CF3) group .
Molecular Structure Analysis
The molecular structure would be based on the pyrazole ring, with the ethynyl and trifluoromethyl groups attached at the 4 and 1 positions, respectively. The exact structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups. Some general properties might include being a colorless to light yellow to light orange clear liquid, with a boiling point of 60°C, a flash point of 20°C, and a specific gravity of 1.19 .Scientific Research Applications
Synthesis of Novel Compounds : A study by Sridhar and Perumal (2005) presented a new protocol for synthesizing 1,4-dihydropyridines using 3,4,5-trifluorobenzeneboronic acid as a catalyst. This method was found to be eco-friendly and efficient at room temperature, offering a novel approach to synthesize compounds like 4-pyrazolyl 1,4-dihydropyridines (Sridhar & Perumal, 2005).
Copper-Mediated Synthesis : Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles. This process involved a domino sequence of cyclization, trifluoromethylation, and detosylation, providing an efficient method to synthesize 4-CF3 N-H pyrazole cores (Wang et al., 2017).
Cross-Coupling Reactions : The research by Arbačiauskienė et al. (2011) utilized ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Sonogashira-type cross-coupling reactions. This method led to the synthesis of various condensed pyrazoles, demonstrating the potential of these compounds in creating diverse chemical structures (Arbačiauskienė et al., 2011).
Fluorescent Properties : Götzinger et al. (2016) developed a method for synthesizing fluorescent pyrazoles. Their approach used alkynones and aryl iodides, resulting in pyrazoles with unique fluorescent characteristics, which could be useful in various scientific applications (Götzinger et al., 2016).
Synthesis of Metal Coordination Compounds : Haasnoot (2000) explored the use of 1,2,4-triazole derivatives, closely related to pyrazoles, as ligands in metal coordination compounds. This research highlighted the potential of these compounds in creating complex metal coordination structures (Haasnoot, 2000).
Nematocidal Evaluation : Zhao et al. (2017) synthesized novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and evaluated their nematocidal activity. This study demonstrates the potential application of these compounds in agriculture and pest control (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethynyl-1-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIYXRPTNBSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166798-48-5 |
Source
|
Record name | 4-ethynyl-1-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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